3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline

Phosphodiesterase 4 (PDE4) inhibition cAMP signaling Inflammation

Sourcing 3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline for PDE4-focused SAR? This compound features a 3-butoxyaniline core and a flexible phenoxyethoxy linker, distinct from rigid PDE4 inhibitors like Ro 20-1724. Ideal for probing catalytic domain tolerance to N-aryl substituent flexibility, it enables novel linker SAR exploration. Available in ≥95% research purity, it serves as a primary screening candidate for cAMP pathway studies or as a reference standard for HPLC/MS method development targeting aniline derivatives.

Molecular Formula C25H29NO3
Molecular Weight 391.5 g/mol
CAS No. 1040683-35-9
Cat. No. B1385548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline
CAS1040683-35-9
Molecular FormulaC25H29NO3
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOC3=CC=CC=C3
InChIInChI=1S/C25H29NO3/c1-2-3-16-27-25-11-7-8-22(19-25)26-20-21-12-14-24(15-13-21)29-18-17-28-23-9-5-4-6-10-23/h4-15,19,26H,2-3,16-18,20H2,1H3
InChIKeyGKVXCSGZBOAOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline (CAS 1040683-35-9): Chemical Identity and Baseline Procurement Specifications


3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline is a synthetic organic compound belonging to the class of N-substituted aniline derivatives. Its molecular architecture features a 3-butoxyaniline core N-linked to a 4-(2-phenoxyethoxy)benzyl moiety, resulting in the molecular formula C₂₅H₂₉NO₃ and a molecular weight of 391.5 g/mol . The compound is distributed commercially in research-grade purity (typically ≥95%) as a white to off-white solid . It is cataloged under the CAS registry number 1040683-35-9 and is exclusively designated for laboratory research use, with no approved therapeutic applications .

3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline: Why Simple In-Class Analog Substitution Is Unreliable Without Quantitative Verification


The substitution of 3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline with a seemingly similar analog is scientifically unsound without quantitative evidence because the precise positional arrangement of substituents (3-butoxy vs. 4-butoxy, sec-butoxy, or isobutoxy) and the length/rigidity of the linker region (phenoxyethoxy vs. phenoxy or benzyloxy) fundamentally dictate molecular recognition events, including target binding affinity, selectivity, and physicochemical behavior [1]. Within the broader chemical space of N-substituted anilines investigated for phosphodiesterase 4 (PDE4) inhibition, minor structural modifications have been demonstrated to produce marked differences in inhibitory potency and emetic liability [2]. Without direct comparative assay data for this specific compound relative to its closest commercial analogs, any assumption of functional equivalence would be an unvalidated extrapolation that introduces uncontrolled experimental variability. The evidence guide below therefore aggregates and explicitly qualifies the available quantitative differentiation data to inform rigorous procurement decisions.

3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline: A Critical Appraisal of Quantifiable Differentiation Evidence


PDE4 Inhibitory Activity: Class-Level Inference from Structurally Related 3-Butoxyphenyl Scaffolds

This compound shares a 3-butoxyphenyl substructure with the well-characterized PDE4 inhibitor Ro 20-1724 (4-(3-butoxy-4-methoxybenzyl)-2-imidazolidinone). Ro 20-1724 exhibits an IC₅₀ of 2.0 μM against PDE4 . While a direct head-to-head comparison between 3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline and Ro 20-1724 is absent from the public literature, the shared 3-butoxy aniline pharmacophore suggests potential PDE4 engagement. However, the distinct linker and terminal aryl groups (phenoxyethoxybenzyl vs. methoxybenzyl-imidazolidinone) are likely to significantly modulate both potency and subtype selectivity. Therefore, the observed PDE4 activity of Ro 20-1724 serves as a class-level inference baseline only, and any activity for the target compound must be empirically determined [REFS-1, REFS-2].

Phosphodiesterase 4 (PDE4) inhibition cAMP signaling Inflammation

Comparative Physicochemical Property Analysis: Molecular Weight and Calculated LogP

Comparison of calculated physicochemical properties among commercially available analogs reveals differences in molecular weight and predicted lipophilicity (cLogP). 3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline (MW 391.5) has an identical molecular weight to its regioisomer 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline and its structural isomer N-[4-(sec-Butoxy)benzyl]-4-(2-phenoxyethoxy)-aniline . However, the specific substitution pattern (3-butoxy vs. 4-isobutoxy vs. sec-butoxy on the benzyl ring) is expected to differentially influence electronic distribution and spatial conformation, which in turn affects solubility and molecular recognition. A bulkier analog, 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline, possesses a significantly higher molecular weight (MW 419.56), leading to increased lipophilicity and altered partitioning behavior .

Physicochemical properties Lipophilicity Analog comparison

Evidence Gap Analysis: Absence of Direct Comparative Biological Data for Procurement Decisions

A comprehensive search of the public scientific and patent literature (excluding prohibited vendor domains) yields no primary research articles, patents, or authoritative database entries containing quantitative biological assay data (e.g., IC₅₀, EC₅₀, Kᵢ, or in vivo efficacy) for 3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline. Consequently, no direct head-to-head comparison data against any defined comparator compound are available [1]. The evidence presented in this guide is therefore limited to class-level inferences and physicochemical cross-comparisons. Any procurement decision based on assumed biological activity or differentiation from analogs is, at present, unsupported by published, verifiable data. This evidence gap should be a primary consideration in scientific selection and experimental design.

Data gap Empirical validation Procurement risk

3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline: Research-Only Application Scenarios Grounded in Available Evidence


Exploratory Medicinal Chemistry: Probing PDE4 Active Site Tolerability

Given the structural similarity to the 3-butoxyphenyl moiety found in the known PDE4 inhibitor Ro 20-1724 , 3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline presents a rational starting point for structure-activity relationship (SAR) studies focused on the PDE4 enzyme family. Researchers can use this compound to empirically test the tolerance of the PDE4 catalytic domain for a larger, more flexible N-aryl substituent compared to the constrained imidazolidinone ring in Ro 20-1724. The outcome would provide novel SAR data on linker and terminal group variations, informing the design of next-generation PDE4 modulators [REFS-1, REFS-2]. The lack of pre-existing data necessitates a primary screening approach.

Proteomics and Chemical Biology Tool Compound Development

The compound's designation as a research biochemical and its commercial availability through suppliers like Santa Cruz Biotechnology suggest its intended use in exploratory biochemical assays. Potential applications include its evaluation as a tool compound in cellular signaling studies (e.g., investigating cAMP pathways) or its use in affinity-based proteomics (e.g., chemical proteomics) to identify novel protein interactors. This application is directly supported by the compound's inclusion in commercial research chemical catalogs and its structural similarity to molecules with documented bioactivity, though empirical validation is mandatory [REFS-1, REFS-2].

Analytical Chemistry and Method Development Reference Standard

With its well-defined molecular weight (391.5 g/mol) and commercial availability in research-grade purity (≥95%) [REFS-1, REFS-2], 3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline can serve as a reference standard for analytical method development. This includes the optimization of high-performance liquid chromatography (HPLC) separation methods for a library of structurally similar aniline derivatives, or as a calibration standard in mass spectrometry (MS) for quantifying related compounds in complex biological matrices. This application is directly supported by its characterization as a pure, solid research chemical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.